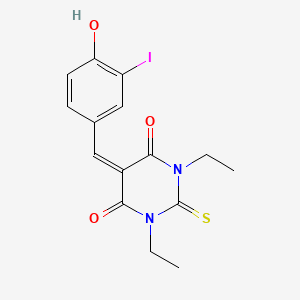![molecular formula C18H13Cl2NO3 B5915429 4-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-5(4H)-isoxazolone](/img/structure/B5915429.png)
4-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-5(4H)-isoxazolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-5(4H)-isoxazolone, also known as CBI, is a synthetic compound that has potential applications in scientific research. This molecule has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 4-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-5(4H)-isoxazolone is not fully understood. It is believed to act through multiple pathways, including the inhibition of NF-κB signaling and the activation of caspase-dependent apoptosis. This compound has also been shown to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and alleviate pain. This compound has also been shown to have antioxidant activity and to inhibit the activity of enzymes involved in the metabolism of xenobiotics.
Vorteile Und Einschränkungen Für Laborexperimente
4-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-5(4H)-isoxazolone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been shown to have potent biological activity, making it a useful tool for studying biological processes. However, this compound also has limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. This compound is also sensitive to light and heat, which can affect its stability.
Zukünftige Richtungen
For the study of 4-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-5(4H)-isoxazolone include the development of derivatives with improved properties and the investigation of its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 4-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-5(4H)-isoxazolone involves a condensation reaction between 3-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde and 3-methylisoxazol-5(4H)-one. The reaction is catalyzed by a base such as potassium carbonate or sodium carbonate in a solvent such as DMF or DMSO. The resulting product is a yellow crystalline solid that is purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
4-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-5(4H)-isoxazolone has been studied for its potential applications in scientific research. It has been shown to have anticancer activity by inducing apoptosis in cancer cells. This compound has also been studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models.
Eigenschaften
IUPAC Name |
(4E)-4-[[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-3-methyl-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO3/c1-11-15(18(22)24-21-11)8-13-4-7-17(16(20)9-13)23-10-12-2-5-14(19)6-3-12/h2-9H,10H2,1H3/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJLAALUQXTKKV-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=O)C1=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NOC(=O)/C1=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)-N-(4-ethoxyphenyl)acetamide](/img/structure/B5915346.png)
![3-(4-tert-butylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acrylamide](/img/structure/B5915358.png)
![N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5915373.png)
![5-imino-2-isobutyl-6-(3-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915381.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5915388.png)
![3-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B5915395.png)
![3-(2-methoxyphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acrylamide](/img/structure/B5915407.png)


![2-chloro-5-[4-(4-ethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5915438.png)
![3-methyl-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5915439.png)

![1-(2,4-dichlorophenyl)-5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5915468.png)
![N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide](/img/structure/B5915476.png)